2-(2-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
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Overview
Description
2-(2-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound that belongs to the class of phenoxyphenyl ethanones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the reaction of 2-chlorophenol with 2,4-dihydroxyacetophenone under specific conditions. The reaction may require a base catalyst and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 2-(2-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. Understanding these interactions is crucial for elucidating the compound’s mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)acetophenone
- 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(2-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone may exhibit unique properties such as enhanced biological activity, improved stability, or specific reactivity. These characteristics make it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-11-3-1-2-4-14(11)19-8-13(18)10-6-5-9(16)7-12(10)17/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCGAVRGFSQLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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